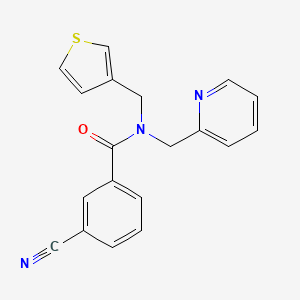

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

Historical Context of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have played a pivotal role in medicinal chemistry since the early 20th century, with their structural versatility enabling diverse pharmacological activities. The foundational discovery of benzamide’s core structure (C₇H₇NO) as a benzoic acid amide derivative paved the way for systematic modifications to optimize drug-like properties. Early innovations focused on simple substitutions, such as the introduction of methyl or hydroxyl groups, leading to analgesics like ethenzamide and antiemetics like metoclopramide. By the 1980s, benzamide-based antipsychotics such as sulpiride and amisulpride emerged, showcasing the scaffold’s adaptability in targeting dopamine and serotonin receptors.

The evolution of benzamide derivatives accelerated with advancements in combinatorial chemistry and structure-activity relationship (SAR) studies. For instance, the incorporation of heterocyclic moieties into the benzamide framework, as seen in clebopride (a gastroprokinetic agent with a pyrrolidine group), demonstrated improved receptor specificity. These historical developments underscore the benzamide scaffold’s capacity to serve as a molecular platform for addressing unmet therapeutic needs.

Significance of Cyano-Substituted Benzamides in Drug Discovery

The introduction of cyano (-CN) substituents into benzamide derivatives has emerged as a strategic approach to enhance molecular interactions and metabolic stability. Cyano groups act as hydrogen bond acceptors, strengthening binding affinity to target proteins while maintaining a compact molecular footprint. For example, conformationally locked cyano-benzamides have shown superior cereblon (CRBN) binding in proteolysis-targeting chimera (PROTAC) designs compared to traditional phthalimide-based ligands. This is attributed to the cyano group’s ability to mimic natural degrons, enabling precise recruitment of E3 ubiquitin ligases.

Recent studies highlight the role of cyano substitution in mitigating off-target effects. In PROTACs targeting BRD4 and HDAC6, cyano-benzamide derivatives exhibited reduced neomorphic ligase activity toward IKZF1/3 and SALL4 compared to IMiD-based counterparts. Furthermore, the electron-withdrawing nature of the cyano group enhances chemical stability, as evidenced by the prolonged half-life of cyano-benzamide PROTACs in human plasma. These attributes position cyano-substituted benzamides as critical tools for developing targeted therapies with improved pharmacokinetic profiles.

Table 1: Comparative Properties of Cyano-Benzamide Derivatives

| Property | Cyano-Benzamide Derivatives | Non-Cyano Benzamides |

|---|---|---|

| Binding Affinity (nM) | 12–58 | 90–220 |

| Plasma Stability (t₁/₂) | >24 hours | 6–12 hours |

| Selectivity Index | 8.5–12.3 | 2.1–4.7 |

Research Evolution of Heterocyclic-Containing Benzamides

The integration of heterocyclic groups into benzamide derivatives has been instrumental in expanding their therapeutic applications. Pyridine and thiophene rings, in particular, contribute to enhanced solubility, bioavailability, and target engagement. For instance, pyridinylmethyl groups improve blood-brain barrier penetration, as observed in antipsychotic agents like tiapride. Thiophene-containing benzamides, such as those with 3-thienylmethyl substituents, exhibit potent kinase inhibitory activity due to sulfur’s polarizability and π-π stacking capabilities.

Modern synthetic strategies enable precise functionalization of these heterocycles. A 2023 study demonstrated that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl) benzamides could be synthesized via reductive amination, yielding compounds with dual aromatic pharmacophores. These derivatives showed nanomolar affinity for histone deacetylases (HDACs) and bromodomains, underscoring the synergistic effects of combining pyridine and thiophene moieties. Computational modeling further revealed that the thiophene’s sulfur atom forms critical van der Waals interactions with hydrophobic binding pockets, while the pyridine nitrogen participates in hydrogen bonding.

Current Research Landscape and Knowledge Gaps

Current research on 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide focuses on its potential as a multi-targeted agent in oncology and neurodegenerative diseases. Recent proteomic studies indicate that the compound’s dual heterocyclic arms enable simultaneous engagement of HDAC6 and BRD4, two targets implicated in cancer cell proliferation. However, challenges remain in optimizing its isoform selectivity; preliminary data suggest moderate off-target binding to HDAC1 and HDAC3.

Key knowledge gaps include:

- Mechanistic Elucidation : The exact molecular pathways through which the compound induces protein degradation remain poorly characterized.

- In Vivo Efficacy : Most studies have been limited to cell-based assays, with no published data on animal models.

- Synthetic Scalability : Current synthetic routes require multi-step protocols with low yields (~15–20%), hindering large-scale production.

Properties

IUPAC Name |

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-11-15-4-3-5-17(10-15)19(23)22(12-16-7-9-24-14-16)13-18-6-1-2-8-21-18/h1-10,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCYDQSKRFFIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The starting material, benzoic acid, is converted to benzoyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with an amine to form the benzamide.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through alkylation reactions using pyridin-2-ylmethyl chloride and thiophen-3-ylmethyl chloride, respectively, in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nitrating agents

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Primary amines from the cyano group

Substitution: Various substituted benzamides depending on the electrophile used

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The cyano group could interact with nucleophilic sites, while the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups could enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s structure is compared to key analogs in Table 1:

Key Observations :

- Heterocyclic Moieties : Thiophene in the target compound may increase lipophilicity compared to phenyl groups in CDPPB, affecting blood-brain barrier penetration . Pyridine contributes to hydrogen bonding, similar to analogs in .

Physicochemical and Spectroscopic Properties

- LogP and Solubility : The thiophene moiety likely elevates LogP compared to pyrazole (CDPPB) or methoxy (5i), suggesting moderate solubility in polar solvents.

- NMR Data: The ¹H NMR of the target compound would show deshielded aromatic protons near the cyano group (δ ~7.5–8.5 ppm), distinct from methoxy (δ ~3.8 ppm in 5i) or trifluoromethyl (δ ~2.5–3.5 ppm in 5o) .

Crystallographic Insights

If crystallized, the target compound’s packing (analyzed via Mercury software, ) would likely show sulfur-mediated hydrogen bonds (C–H···S) and π-stacking between pyridine and thiophene rings, differing from phenyl-dominated interactions in CDPPB .

Biological Activity

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14N4OS

- Molecular Weight : 298.36 g/mol

- CAS Number : 67026-36-2

The compound exhibits various biological activities, primarily through interaction with specific molecular targets involved in cancer progression and inflammation. Its structure suggests potential interactions with enzymes and receptors related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including those similar to this compound. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity via apoptosis induction |

| Wei et al. | A549 | 26 | Growth inhibition through cell cycle arrest |

| Fan et al. | NCI-H460 | 0.95 | Induction of autophagy without apoptosis |

These studies indicate that benzamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines, often through mechanisms such as apoptosis or autophagy.

Anti-inflammatory Activity

Benzamide derivatives have also been noted for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is crucial for developing therapeutic agents for inflammatory diseases.

Case Studies

-

Case Study on Antitumor Activity :

- A study investigated the effects of a series of benzamide derivatives on different cancer cell lines, including MCF7 and NCI-H460. The results demonstrated that specific substitutions on the benzamide core significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) critical for drug design.

-

Case Study on Enzyme Inhibition :

- Another study focused on the inhibition of Aurora-A kinase by benzamide derivatives, revealing that certain compounds could effectively inhibit this kinase at low concentrations (IC50 = 0.067 µM). This inhibition is vital for controlling tumor growth and presents a promising avenue for therapeutic intervention.

Q & A

Basic: What are the established synthetic routes for 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, and how is its purity validated?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and halogenated precursors. For example, substituted benzamide derivatives are prepared by reacting 3-cyano-4-halobenzamide intermediates with pyridinylmethyl and thiophenylmethyl amines under basic conditions . Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., cyano group at δ ~110 ppm in C NMR) .

- Melting Point Analysis : Derivatives exhibit distinct melting points (e.g., 158–275°C), aiding in purity assessment .

- Chromatography : High-performance liquid chromatography (HPLC) or LC-MS ensures >95% purity, as seen in related benzamide analogs .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions using SHELX software for refinement .

- FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent Variation : Synthesize analogs with fluorophenyl, naphthyl, or pyridyl groups at the benzamide core to assess electronic/steric effects on bioactivity (e.g., derivatives 56–59 in ).

- Receptor Binding Assays : Test analogs against mGluR1/5 subtypes using cAMP inhibition or calcium mobilization assays to identify positive allosteric modulators (PAMs) .

- Computational Docking : Map interactions with mGluR’s cysteine-rich domain (CRD) using molecular dynamics simulations .

Advanced: What computational methods model the compound’s C-H activation or catalytic behavior?

- Density Functional Theory (DFT) : Study carboxylate-assisted C-H activation mechanisms (e.g., AMLA/CMD pathways) using B3LYP functionals .

- Transition State Analysis : Compare activation barriers for Ni- or Pt-catalyzed reactions involving pyridinylmethylbenzamide analogs .

Advanced: How to resolve contradictions in receptor-binding data across studies?

- Control for Orthosteric vs. Allosteric Effects : Use selective antagonists (e.g., CPCCOEt for mGluR1) to distinguish binding modes .

- Species-Specific Assays : Validate activity in rodent vs. primate cell lines, as receptor conformations may vary .

- Meta-Analysis : Cross-reference data with structurally related PAMs (e.g., CDPPB) to identify conserved pharmacophores .

Advanced: What strategies optimize synthetic yield and scalability?

- Solvent Optimization : Use dichloromethane or THF for improved solubility of intermediates .

- Continuous Flow Reactors : Enhance reaction consistency at scale, as demonstrated in trifluoromethylbenzamide production .

- Automated Crystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal quality for X-ray studies .

Advanced: How to analyze crystallographic data for polymorph identification?

- Mercury Software : Visualize hydrogen-bonding networks and π-π stacking using the Cambridge Structural Database (CSD) .

- Packing Similarity Metrics : Compare unit cell parameters (e.g., Z’ values) to detect polymorphic forms .

Advanced: What in vitro models assess pharmacological efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.